4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one
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Overview
Description
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Tetrazole Group: The tetrazole moiety can be introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Substitution Reactions: The chlorophenyl and methoxyethyl groups can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyethyl group.
Reduction: Reduction reactions could potentially target the azetidinone ring or the tetrazole group.
Substitution: The chlorophenyl group is a likely site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium azide, alkoxides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could result in an amine.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic reactions due to its unique structure.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.
Antimicrobial Activity: Potential antimicrobial properties, making it useful in the development of new antibiotics.
Medicine
Pharmaceuticals: Could be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(1H-1,2,3,4-tetrazol-1-yl)azetidin-2-one: Similar in structure but with different substituents.
Azetidinones: A broader class of compounds with similar core structures but varying functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique biological or chemical properties not found in other azetidinones.
Properties
IUPAC Name |
4-(4-chlorophenyl)-1-(2-methoxyethyl)-3-(tetrazol-1-yl)azetidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O2/c1-21-7-6-18-11(9-2-4-10(14)5-3-9)12(13(18)20)19-8-15-16-17-19/h2-5,8,11-12H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZSUHCGCGHLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(C(C1=O)N2C=NN=N2)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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